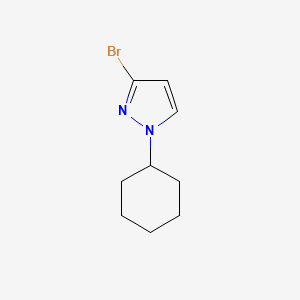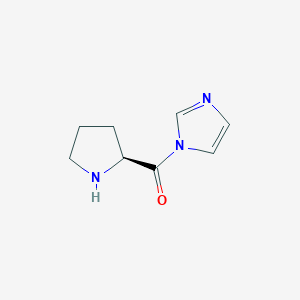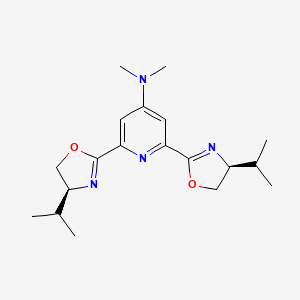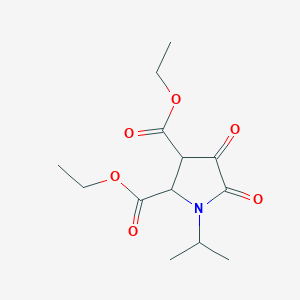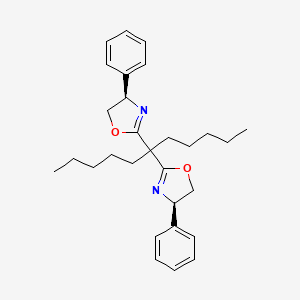
(4R,4'R)-2,2'-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that belongs to the class of bis-oxazoline ligands. These compounds are known for their applications in asymmetric catalysis, particularly in the synthesis of chiral molecules. The presence of the phenyl groups and the undecane backbone contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the reaction of an appropriate diol with a phenyl-substituted oxazoline under dehydrating conditions. Common reagents include thionyl chloride or phosphorus trichloride, which facilitate the formation of the oxazoline rings.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form phenol derivatives.
Reduction: The oxazoline rings can be reduced to form amino alcohols.
Substitution: The hydrogen atoms on the phenyl rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while reduction can produce amino alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric catalysis. It helps in the synthesis of enantiomerically pure compounds, which are important in the production of pharmaceuticals and agrochemicals.
Biology
The compound may also find applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, chiral ligands like (4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) are used in the synthesis of chiral drugs, which can have different therapeutic effects compared to their racemic mixtures.
Industry
Industrially, this compound can be used in the production of fine chemicals and materials that require high levels of enantiomeric purity.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its role as a chiral ligand. It coordinates with metal ions to form chiral complexes, which can then catalyze asymmetric reactions. The molecular targets include various metal ions, and the pathways involved are those of catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
- (4R,4’R)-2,2’-(Butane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(Hexane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
Compared to similar compounds, (4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) has a longer undecane backbone, which may influence its steric and electronic properties. This can result in different catalytic activities and selectivities in asymmetric reactions.
Properties
Molecular Formula |
C29H38N2O2 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(4R)-4-phenyl-2-[6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]undecan-6-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C29H38N2O2/c1-3-5-13-19-29(20-14-6-4-2,27-30-25(21-32-27)23-15-9-7-10-16-23)28-31-26(22-33-28)24-17-11-8-12-18-24/h7-12,15-18,25-26H,3-6,13-14,19-22H2,1-2H3/t25-,26-/m0/s1 |
InChI Key |
JTVAPZDLNJXSSK-UIOOFZCWSA-N |
Isomeric SMILES |
CCCCCC(CCCCC)(C1=N[C@@H](CO1)C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4 |
Canonical SMILES |
CCCCCC(CCCCC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



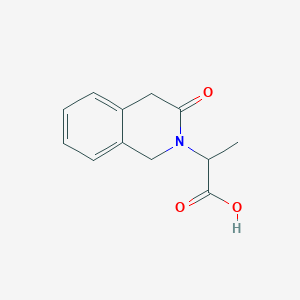
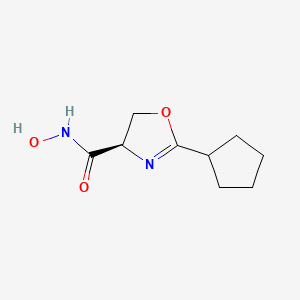
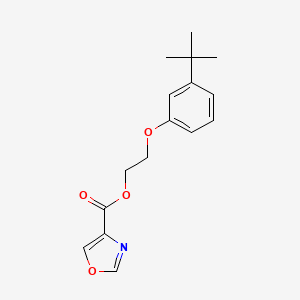
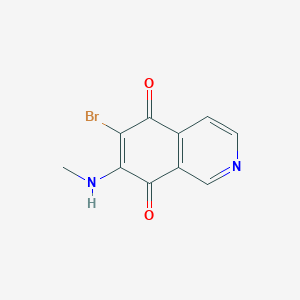
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
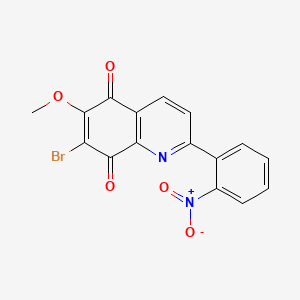
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)
